molecular formula C8H19NOSi B11916194 N-(Propan-2-yl)-N-(trimethylsilyl)acetamide CAS No. 67969-43-1

N-(Propan-2-yl)-N-(trimethylsilyl)acetamide

Cat. No.: B11916194
CAS No.: 67969-43-1
M. Wt: 173.33 g/mol
InChI Key: VCLBPUSBAULPPA-UHFFFAOYSA-N
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Description

N-Isopropyl-N-(trimethylsilyl)acetamide: is an organosilicon compound widely used in organic synthesis. This compound is characterized by the presence of an isopropyl group and a trimethylsilyl group attached to an acetamide backbone. It is known for its utility as a silylating agent, which helps in the protection of functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-N-(trimethylsilyl)acetamide typically involves the reaction of acetamide with chlorotrimethylsilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: In industrial settings, the production of N-Isopropyl-N-(trimethylsilyl)acetamide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-N-(trimethylsilyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Isopropyl-N-(trimethylsilyl)acetamide is extensively used in organic synthesis for the protection of functional groups. It is particularly valuable in the synthesis of complex molecules where selective protection and deprotection steps are crucial .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, enhancing their stability and facilitating their analysis. It is also employed in the synthesis of pharmaceuticals where protection of sensitive functional groups is necessary .

Industry: Industrially, N-Isopropyl-N-(trimethylsilyl)acetamide is used in the production of various chemicals and materials. Its role as a silylating agent makes it indispensable in the manufacture of polymers, resins, and other advanced materials .

Mechanism of Action

The primary mechanism by which N-Isopropyl-N-(trimethylsilyl)acetamide exerts its effects is through the formation of trimethylsilyl ethers. The trimethylsilyl group is introduced to hydroxyl, carboxyl, and amino groups, thereby protecting these functional groups from unwanted reactions. This protection is crucial during multi-step synthesis processes where selective reactivity is required .

Comparison with Similar Compounds

  • N,O-Bis(trimethylsilyl)acetamide
  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide
  • Trimethylsilyl chloride

Comparison: N-Isopropyl-N-(trimethylsilyl)acetamide is unique due to its isopropyl group, which provides steric hindrance and influences its reactivity. Compared to N,O-Bis(trimethylsilyl)acetamide, it offers different selectivity and reactivity profiles, making it suitable for specific applications where other silylating agents might not be as effective .

Conclusion

N-Isopropyl-N-(trimethylsilyl)acetamide is a versatile compound with significant applications in organic synthesis, biological research, and industrial production. Its unique structure and reactivity make it an invaluable tool for chemists and researchers across various fields.

Properties

IUPAC Name

N-propan-2-yl-N-trimethylsilylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NOSi/c1-7(2)9(8(3)10)11(4,5)6/h7H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLBPUSBAULPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(=O)C)[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10523331
Record name N-(Propan-2-yl)-N-(trimethylsilyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67969-43-1
Record name N-(Propan-2-yl)-N-(trimethylsilyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10523331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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